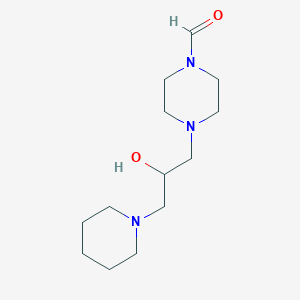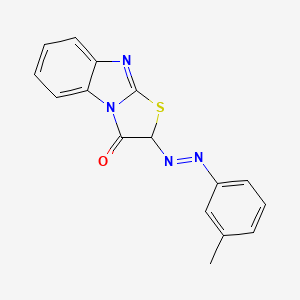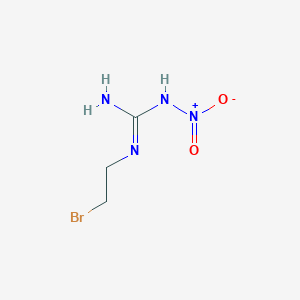
2-(2-Bromoethyl)-1-nitroguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 36872 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 36872 involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes often involve multi-step reactions, including condensation, cyclization, and purification processes.
Industrial Production Methods
In industrial settings, the production of NSC 36872 is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 36872 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 36872 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from the reactions of NSC 36872 depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are valuable for further chemical synthesis and applications.
Wissenschaftliche Forschungsanwendungen
NSC 36872 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent and intermediate in organic synthesis, helping to create complex molecules and study reaction mechanisms.
Biology: NSC 36872 is used in biological assays and experiments to study its effects on cellular processes and pathways.
Medicine: This compound has potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: NSC 36872 is used in the production of specialty chemicals, materials, and other industrial products.
Wirkmechanismus
The mechanism of action of NSC 36872 involves its interaction with specific molecular targets and pathways within cells. This compound can modulate various biochemical processes, including enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context in which NSC 36872 is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NSC 36872 can be compared with other similar compounds, such as:
NSC 12345: Known for its similar reactivity and applications in organic synthesis.
NSC 67890: Used in biological assays and has potential therapeutic applications.
Uniqueness
What sets NSC 36872 apart from these similar compounds is its unique combination of stability, reactivity, and versatility. This makes it a valuable compound for a wide range of scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
6266-36-0 |
|---|---|
Molekularformel |
C3H7BrN4O2 |
Molekulargewicht |
211.02 g/mol |
IUPAC-Name |
2-(2-bromoethyl)-1-nitroguanidine |
InChI |
InChI=1S/C3H7BrN4O2/c4-1-2-6-3(5)7-8(9)10/h1-2H2,(H3,5,6,7) |
InChI-Schlüssel |
PSCNIDRSTKFGCP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CBr)N=C(N)N[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


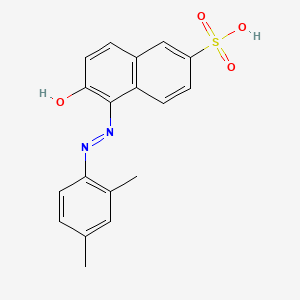

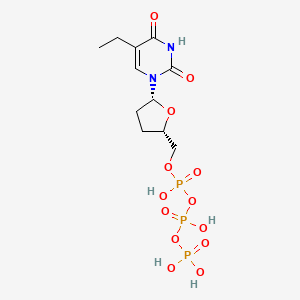


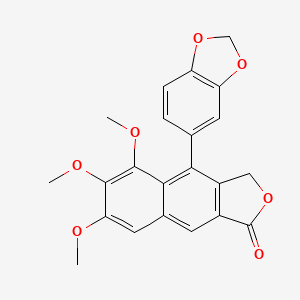
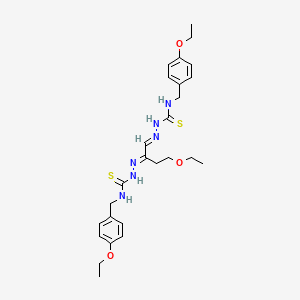

![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)
